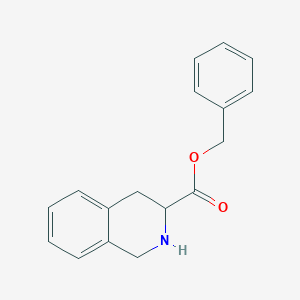
Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound belonging to the class of tetrahydroisoquinolines, which are significant due to their presence in various natural products and therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the condensation of phenylethylamine derivatives with aldehydes, followed by cyclization. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
Industrial Production Methods: Industrial production methods often utilize multicomponent reactions (MCRs) to improve atom economy and yield. These methods involve the use of various catalysts and co-oxidants to facilitate the formation of the desired product under milder conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are frequently used.
Substitution: Various nucleophiles and electrophiles are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted tetrahydroisoquinolines, quinoline derivatives, and dihydroisoquinolines .
Wissenschaftliche Forschungsanwendungen
Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in neuroprotection and neurodegenerative diseases.
Medicine: Investigated for its potential as an antineuroinflammatory agent and its effects on various biological pathways.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems and exhibit neuroprotective effects by inhibiting oxidative stress and inflammation. The compound also interacts with specific receptors and enzymes, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Studied for its antibacterial activity.
3-Benzyl-1,2,3,4-tetrahydroisoquinoline: Investigated for its potential in asymmetric catalysis
Uniqueness: Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate stands out due to its specific structural features and the presence of a carboxylate group, which enhances its biological activity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
146503-35-7 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16/h1-9,16,18H,10-12H2 |
InChI-Schlüssel |
CAKWIRNQEKMHOR-UHFFFAOYSA-N |
SMILES |
C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Synonyme |
BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















